molecular formula C8H4ClN3O2 B13901171 4-Chloro-3-nitro-1,7-naphthyridine

4-Chloro-3-nitro-1,7-naphthyridine

Cat. No.: B13901171
M. Wt: 209.59 g/mol
InChI Key: BEKUBPFTEJTRGQ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-1,7-naphthyridine typically involves the nitration of 4-chloro-1,7-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process also includes steps for the purification and isolation of the compound, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-1,7-naphthyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.

Major Products

    Reduction: The major product is 4-chloro-3-amino-1,7-naphthyridine.

    Substitution: Depending on the nucleophile, products can include 4-amino-3-nitro-1,7-naphthyridine or 4-thio-3-nitro-1,7-naphthyridine.

Scientific Research Applications

4-Chloro-3-nitro-1,7-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the study of enzyme inhibitors and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in binding interactions with biological targets.

Comparison with Similar Compounds

4-Chloro-3-nitro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

    4-Chloro-1,5-naphthyridine: Similar in structure but with different reactivity and applications.

    4-Chloro-6-fluoro-1,7-naphthyridine: Contains a fluorine atom, which can alter its chemical properties and biological activity.

    4-Amino-3-nitro-1,7-naphthyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloro-3-nitro-1,7-naphthyridine

InChI

InChI=1S/C8H4ClN3O2/c9-8-5-1-2-10-3-6(5)11-4-7(8)12(13)14/h1-4H

InChI Key

BEKUBPFTEJTRGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-]

Origin of Product

United States

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